Home > Products > Building Blocks P9617 > 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride - 1158516-90-5

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

Catalog Number: EVT-1679619
CAS Number: 1158516-90-5
Molecular Formula: C11H15Cl2N3O2
Molecular Weight: 292.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

  • Compound Description: YTR-830H is a novel β-lactamase inhibitor. Research on this compound focused on its degradation pathways in various aqueous solutions and alkaline methanol solutions. []
  • Relevance: While structurally dissimilar to 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride, YTR-830H is included here due to the shared research focus on heterocyclic compounds with potential antimicrobial activities. Both compounds exemplify the exploration of diverse heterocyclic structures for pharmaceutical applications. []

Reference: [] https://www.semanticscholar.org/paper/faa826d791e29a614943774c885ea056d3e7b20e

2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)-butyric acid (YTR-830H-II)

  • Compound Description: YTR-830H-II is a degradation product of the β-lactamase inhibitor YTR-830H. It forms alongside formylacetic acid through a multi-step degradation pathway. []
  • Relevance: Although not structurally analogous to 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride, YTR-830H-II is relevant due to its connection to YTR-830H, which, as discussed above, shares a research focus on antimicrobial heterocyclic compounds. []

Reference: [] https://www.semanticscholar.org/paper/faa826d791e29a614943774c885ea056d3e7b20e

(E)-5-methyl-5-sulfino-6-(1H-1,2,3-triazol-l-yl)-3-aza-l-heptene-1,4-dicarboxylic acid (YTR-830H-I)

  • Compound Description: YTR-830H-I is an intermediate formed during the degradation of YTR-830H in aqueous solutions. It subsequently breaks down into YTR-830H-II and formylacetic acid. []
  • Relevance: Like YTR-830H-II, YTR-830H-I is not a structural analog of 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride. Its relevance stems from its role in the degradation pathway of YTR-830H, emphasizing the importance of understanding stability and potential metabolites of antimicrobial compounds. []

Reference: [] https://www.semanticscholar.org/paper/faa826d791e29a614943774c885ea056d3e7b20e

4-(5-Benzoyl-benzoimidazol-2) Derivatives

  • Compound Description: This group encompasses a series of derivatives synthesized from a starting material containing the 4-(5-benzoyl-benzoimidazol-2) moiety. These derivatives incorporate various functionalities like amino acids, sulfamoyl groups, and pyrrole rings. []
  • Relevance: This group exhibits a close structural relationship to 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride. Both share a core benzoimidazole moiety but differ in the substituents attached to this core. The research on these derivatives focused on their antimicrobial activity, highlighting the potential of modifying benzoimidazole structures to achieve desired biological effects. []

Reference: [] https://www.semanticscholar.org/paper/54a1bef3693eaf5a1061d2c5c2254b4f05d7af4e

Substituted Benzimidazole Derivatives with Biphenyl Tetrazole

  • Compound Description: This series of compounds features a central benzimidazole scaffold further substituted with various groups, including a biphenyl tetrazole moiety. []
  • Relevance: Similar to the previous group, these compounds share the core benzimidazole structure with 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride. The research focus on these derivatives was their potential as anti-hypertensive agents, showcasing the versatility of the benzimidazole scaffold for targeting diverse therapeutic areas. []

Reference: [] https://www.semanticscholar.org/paper/7aa4fc7848a934f0f459d5f798d889cea5971131

4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride (Impurity-A)

  • Compound Description: Impurity-A is a degradation product identified in bendamustine hydrochloride drug products. It forms under stress conditions. []

Reference: [] https://www.semanticscholar.org/paper/0d731c0531a09ce94a1f86f6abe1bb941e71e364

4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzoimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a,7a-dihydro-1H-benzoimidazol-2-yl} butyric acid hydrochloride (Impurity-B)

  • Compound Description: Impurity-B, another degradation product found in bendamustine hydrochloride, is a more complex molecule compared to Impurity-A. []
  • Relevance: Despite its larger size, Impurity-B retains the butyric acid-linked benzimidazole motif found in 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride. It further emphasizes the susceptibility of this structural class to degradation and highlights the need for thorough stability assessments during drug development. []

Reference: [] https://www.semanticscholar.org/paper/0d731c0531a09ce94a1f86f6abe1bb941e71e364

Bendamustine Hydrochloride and its Impurities

  • Compound Description: Bendamustine hydrochloride is an alkylating antineoplastic agent. Research has focused on identifying and characterizing its related impurities, including 4-6-[2-chloro ethyl)-2-hydroxy ethyl amino)3 methyl-benzimidazolyl-2)-butyric acid (HP-1), 4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, and Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate. []
  • Relevance: Both bendamustine hydrochloride and its identified impurities share structural features with 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride. They are built upon a common benzimidazole core linked to a butyric acid derivative. This structural similarity underscores the potential for developing related compounds with varying pharmacological activities, including anticancer properties. []

Reference: [] https://www.semanticscholar.org/paper/0b946907fd21e50cd42f187ff47d5781cec67be2

N-[4-[N-[(3,4-dihydro-2, 7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-f luorob enzoyl]-L-glutamic acid (ZM214888) and its Analogs

  • Compound Description: ZM214888 is a potent thymidylate synthase (TS) inhibitor. Research has explored modifying its glutamic acid moiety, resulting in analogs with altered TS inhibitory activity and cytotoxicity. These modifications include replacing glutamic acid with other amino acids, acylsulfonamides, and acidic heterocycles. []
  • Relevance: While not directly sharing the benzimidazole core, ZM214888 and its analogs belong to the quinazoline class of heterocyclic compounds, which exhibits structural similarities to benzimidazoles. The research focus on developing non-polyglutamatable quinazoline antifolates highlights the exploration of different heterocyclic scaffolds for targeting specific enzymes like TS, which are also relevant in cancer therapy. []

Reference: [] https://www.semanticscholar.org/paper/6b5e817fed582afdec46e7d4fc59113970c7c824

Overview

4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride is a synthetic compound derived from the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound can be synthesized through various chemical reactions involving benzimidazole derivatives and butyric acid. Its synthesis often involves multiple steps, utilizing specific reagents and conditions to achieve the desired purity and yield.

Classification

4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride is classified as an organic compound and falls under the category of amino acids and derivatives. It is characterized by the presence of both a benzimidazole moiety and a butyric acid structure, which contributes to its unique chemical properties.

Synthesis Analysis

Methods

The synthesis of 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride typically involves the following steps:

  1. Formation of Benzimidazole: The initial step usually involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form 5-amino-1H-benzimidazole.
  2. Coupling Reaction: The resulting benzimidazole derivative is then reacted with butyric acid or its derivatives under acidic or basic conditions to form the desired compound.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve high purity.

Technical Details

The synthesis can be optimized by adjusting factors such as temperature, solvent choice, and reaction time. For example, using polar aprotic solvents like dimethylformamide can enhance solubility and reaction rates.

Molecular Structure Analysis

Structure

The molecular structure of 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride consists of a benzimidazole ring attached to a butyric acid side chain. The presence of amino groups enhances its solubility and interaction with biological targets.

Data

  • Molecular Formula: C₉H₁₃Cl₂N₃O₂
  • Molecular Weight: Approximately 252.13 g/mol
  • Structural Features: The compound features an amine group (-NH₂) that plays a crucial role in its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride can undergo several chemical reactions:

  1. Acylation: The amino group can react with acyl chlorides to form amides.
  2. Nucleophilic Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
  3. Oxidation and Reduction: The amino group may be oxidized to form imines or reduced to secondary amines.

Technical Details

Common reagents for these reactions include thionyl chloride for acylation, potassium permanganate for oxidation, and sodium borohydride for reduction.

Mechanism of Action

Process

The mechanism of action involves the interaction of 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride with specific biological targets, such as enzymes or receptors:

  1. Binding: The compound binds to active sites on target enzymes, inhibiting their activity.
  2. Modulation: It may modulate signaling pathways by acting as an agonist or antagonist at receptor sites.

Data

Research indicates that compounds with similar structures have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in water due to the presence of hydrophilic functional groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: Used as a building block for synthesizing novel therapeutic agents targeting various diseases.
  2. Biochemical Research: Investigated for its potential role as an enzyme inhibitor or biochemical probe.
  3. Pharmaceutical Development: Explored for its efficacy in treating conditions such as cancer or infectious diseases due to its structural similarity to other bioactive compounds.

Properties

CAS Number

1158516-90-5

Product Name

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.16 g/mol

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H

InChI Key

AEFTWVQPPQDSNU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.